molecular formula C23H29N5O B5653611 1'-[(3-phenylisoxazol-5-yl)methyl]-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

1'-[(3-phenylisoxazol-5-yl)methyl]-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

Cat. No. B5653611
M. Wt: 391.5 g/mol
InChI Key: LNJZOIPYZUDOHV-UHFFFAOYSA-N
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Description

The chemical compound belongs to a class of molecules that are characterized by complex structures incorporating multiple heterocyclic systems such as imidazoline, piperidine, and isoxazolyl groups. These structures are of interest due to their potential biological activities and their utility in various pharmacological and material science applications.

Synthesis Analysis

The synthesis of such complex molecules often involves multi-step processes that may include the formation of spiro compounds, which are characterized by two cyclic systems sharing a single atom. For example, the synthesis of tropane-3-spiro-4'(5')-imidazolines, which share some structural similarities with the target compound, involves techniques such as NMR spectroscopy and X-ray diffraction for structural determination (Whelan et al., 1995).

Molecular Structure Analysis

The molecular structure of compounds within this class can be elucidated using techniques like 1H and 13C NMR spectroscopy and X-ray diffraction, as demonstrated in the study by Whelan et al. (1995). These methods help in understanding the conformational preferences of the molecule in solution and in the solid state, which are crucial for their biological activity and interactions.

Chemical Reactions and Properties

Compounds like these can undergo various chemical reactions, including 1,3-dipolar cycloadditions, which are common in the synthesis of spiro compounds and heterocycles. For instance, the cycloaddition of nitrile oxides to piperidinones has been used to synthesize spiro compounds with potential CNS activity (Shestopalov et al., 2002).

Physical Properties Analysis

The physical properties of such molecules, including solubility, melting point, and crystalline structure, are influenced by their complex heterocyclic systems. These properties can be determined through experimental methods and are essential for understanding the compound's behavior in biological systems and its formulation for potential applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the nature of interactions with biological molecules, are dictated by the functional groups present in the molecule. Studies on related compounds indicate that the presence of imidazoline, piperidine, and isoxazolyl groups can confer significant biological activity, including acting as antagonists to specific receptors (Whelan et al., 1995).

properties

IUPAC Name

3-phenyl-5-[(5-propylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O/c1-2-11-28-12-8-20-22(25-17-24-20)23(28)9-13-27(14-10-23)16-19-15-21(26-29-19)18-6-4-3-5-7-18/h3-7,15,17H,2,8-14,16H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJZOIPYZUDOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C13CCN(CC3)CC4=CC(=NO4)C5=CC=CC=C5)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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